molecular formula C14H12N4O3S B2545786 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 557062-86-9

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2545786
CAS No.: 557062-86-9
M. Wt: 316.34
InChI Key: ZRXMJJBBCJEGPU-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a synthetic small molecule belonging to the class of substituted 1,2,4-triazole derivatives, designed for advanced pharmaceutical and biochemical research. Compounds within this structural family have been investigated for their significant potential in modulating intracellular receptors, with a noted mechanism of action as glucocorticoid receptor agonists . This specific activity underpins their research value in studying metabolic pathways and developing new therapeutic strategies for a range of disorders, including type 2 diabetes, obesity, glucose intolerance, and the broader condition of metabolic syndrome . The molecular structure, which integrates a furan-2-ylmethyl group, a pyridin-4-yl ring, and a sulfanylacetic acid side chain, is characteristic of this pharmacologically active series. Researchers utilize this compound as a key chemical tool to explore the intricacies of receptor binding and signal transduction. Its applications extend to in vitro screening assays and early-stage drug discovery projects aimed at metabolic and cardiovascular diseases . The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-12(20)9-22-14-17-16-13(10-3-5-15-6-4-10)18(14)8-11-2-1-7-21-11/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXMJJBBCJEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, a compound belonging to the triazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

  • Molecular Formula : C14H12N4O3S
  • Molecular Weight : 316.34 g/mol
  • CAS Number : 557062-86-9

Antibacterial Activity

Recent studies indicate that compounds with a triazole scaffold exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.125 to 8 μg/mL against several Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMIC (μg/mL)
Triazole Derivative AS. aureus0.125
Triazole Derivative BE. coli0.5
Triazole Derivative CPseudomonas aeruginosa8

Antifungal Activity

The compound has also demonstrated antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The antifungal efficacy is comparable to standard antifungal agents, with reported MIC values suggesting potent activity .

Anticancer Activity

Studies on the antiproliferative effects of triazole derivatives reveal promising results against various cancer cell lines, including breast and colon cancer. The compound exhibits cytotoxicity through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation .

Cancer Cell LineIC50 (μM)
Breast Cancer10
Colon Cancer15
Lung Cancer12

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study synthesized various triazole derivatives and evaluated their antibacterial activity against clinical isolates of S. aureus. The results indicated that certain modifications in the triazole structure significantly enhanced antibacterial potency.
  • Anticancer Evaluation :
    In vitro tests conducted on human lung cancer cell lines demonstrated that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation.
  • Anti-inflammatory Mechanism :
    An investigation into the anti-inflammatory properties revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. Some of the notable applications include:

1. Antifungal Activity
Studies have shown that derivatives of triazole compounds can possess antifungal properties. For instance, the synthesis of compounds incorporating triazole substituents has led to the development of antifungally active agents against various strains of Candida, demonstrating efficacy greater than traditional treatments like fluconazole .

2. Antimicrobial Properties
The structural components of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid suggest potential antimicrobial activity. Research into related compounds has revealed their effectiveness against bacterial strains, indicating that this compound may also have similar properties that warrant further investigation .

3. Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. The unique combination of the furan and pyridine groups in the compound may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that further exploration could lead to promising anticancer agents derived from this compound .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps that require careful optimization to achieve high purity and yield. Key reactions include:

  • Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives.
  • Introduction of Furan and Pyridine Groups : These groups are incorporated through specific coupling reactions that enhance the compound's biological activity.
  • Final Acetylation : The introduction of the acetic acid moiety is crucial for the final structure and its potential biological interactions.

Interaction Studies

Understanding how 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid interacts with biological macromolecules is essential for elucidating its pharmacokinetics and pharmacodynamics. Potential areas for investigation include:

1. Protein Binding Studies
Assessing how the compound binds to target proteins can provide insights into its mechanism of action.

2. Enzyme Inhibition Assays
Evaluating its role as an inhibitor in enzymatic pathways relevant to disease processes can highlight therapeutic potentials.

Comparison with Similar Compounds

Substituent Variations at the 4- and 5-Positions

  • 2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 1038362-04-7): Replaces the furan-2-ylmethyl and pyridin-4-yl groups with butan-2-yl and phenyl substituents.
  • 2-{[4-(Phenoxymethyl)-5-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 498550-48-4): Substitutes pyridin-4-yl with phenoxymethyl, introducing an ether linkage. Reduced hydrogen-bonding capacity compared to pyridinyl, likely affecting receptor interactions .

Functional Group Modifications

  • 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) :
    • Replaces the acetic acid group with a nitrile (-CN).
    • Lower solubility in aqueous media but enhanced reactivity in nucleophilic additions .
  • 2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 573941-79-4): Acetic acid replaced by acetamide with a sulfamoylphenyl group.

Anti-Exudative and Anti-Inflammatory Activity

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Exhibit significant anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Amino and furan substituents enhance activity, likely through modulation of inflammatory pathways .
  • 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) :
    • Fluorinated benzyl group increases metabolic stability but shows lower AEA than furan-containing analogues .

Receptor Agonist Activity

  • OLC-12 (2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) :
    • Acts as an Orco channel agonist (EC₅₀ = 1.2 µM), with the isopropylphenyl group critical for receptor binding .

Physicochemical Properties and Stability

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile Reference
Target compound (sodium salt) N/A High in polar solvents (e.g., H₂O)
5o (acetonitrile derivative) 237–240 Low in water, soluble in DMSO
5q (fluorobenzyl derivative) 146–148 Moderate in ethanol

Degradation Behavior

  • 2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid :
    • Forms during forced degradation of its morpholinium salt under acidic conditions.
    • Demonstrates stability challenges in acidic environments, necessitating pH-controlled formulations .

Preparation Methods

Triazole Core Formation via Cyclocondensation

The 1,2,4-triazole ring system is typically constructed through cyclocondensation reactions. A first-generation batch process involves the reaction of acetimidamide intermediates with hydrazine derivatives. For example, N'-[(furan-2-yl)methyl]acetimidamide can undergo cyclization with pyridine-4-carbohydrazide in refluxing ethanol to yield the triazole intermediate. This method, however, suffers from low atom economy (45–60%) and requires chromatographic purification, limiting its industrial applicability.

Key reaction parameters:

  • Temperature: 80–100°C
  • Solvent: Ethanol or DMF
  • Yield: 20–35% (multi-step sequence)

Thioacetic Acid Functionalization

Post-cyclization, the sulfanylacetic acid group is introduced via nucleophilic substitution. The triazole intermediate reacts with 2-chloroacetic acid or 2-mercaptoacetic acid in basic media (e.g., K₂CO₃/DMF). This step often requires strict temperature control (0–5°C) to minimize disulfide byproducts.

Continuous-Flow Synthesis Innovations

Integrated Two-Step Flow Process

Recent advancements employ continuous-flow reactors to address batch limitations. A representative protocol involves:

  • Acetimidamide Formation

    • Reactants: N,N'-Dimethylacetamide dimethylacetal and furan-2-ylmethylamine
    • Conditions:
      • Reactor type: Tubular (PFA, 1.0 mm ID)
      • Residence time: 13.3 min
      • Temperature: 120°C
      • Solvent: DMSO
      • Conversion: >98%
  • Triazole Cyclization

    • Reagent: Pyridine-4-carboxylic acid hydrazide
    • Conditions:
      • Residence time: 5.0 min
      • Temperature: 25°C → 80°C (gradient)
      • Yield: 57–73% (isolated)

Table 1: Comparative Performance of Batch vs. Flow Synthesis

Parameter Batch Process Flow Process
Total Yield 20% 57–73%
Reaction Time 48 h 18.3 min
Chromatography Required Yes No
E-Factor* 86 32

*Environmental factor (kg waste/kg product)

Ester Hydrolysis and Work-Up

The flow-derived ethyl ester intermediate undergoes hydrolysis:

  • Saponification : NaOH (2.0 eq) in toluene/water azeotrope
  • Acidification : TFA in acetonitrile precipitates the target acid

This sequence achieves >95% purity without aqueous extraction, critical given the compound's hydrophilicity (logP = -1.2).

Mechanistic Considerations and Byproduct Analysis

Cyclization Pathway

DFT calculations suggest a stepwise mechanism:

  • Nucleophilic attack by hydrazide nitrogen on acetimidamide carbonyl
  • Rearomatization with concomitant NH₃ elimination (ΔG‡ = 24.3 kcal/mol)

Major Byproducts :

  • Bis-triazoles (5–12%): From over-alkylation
  • Oxidation products : Thioether → sulfone (if O₂ present)

Scale-Up Challenges and Solutions

Exotherm Management

The cyclization exhibits ΔTₐd = 148°C, necessitating:

  • Diluted streams (<0.5 M)
  • Segmented flow with perfluorocarbon spacers

Crystallization Optimization

Crystal morphology studies identified:

  • Optimal anti-solvent: tert-butyl methyl ether (TBME)
  • Cooling rate: 0.5°C/min → 92% recovery

Emerging Methodologies

Photocatalytic Thiol-Ene Coupling

Preliminary data show visible-light-mediated coupling between triazole thiols and acrylic acid derivatives:

  • Catalyst: Eosin Y (0.5 mol%)
  • LED: 530 nm, 24 h
  • Yield: 68% (needs optimization)

Biocatalytic Approaches

Immobilized Aspergillus niger lipase facilitates ester hydrolysis:

  • pH 7.0, 35°C
  • Enzyme loading: 15 U/mg substrate
  • Conversion: 82% in 8 h

Critical Comparison of Synthetic Routes

Table 2: Route Selection Guide

Criterion Batch Cyclocondensation Flow Synthesis Photochemical
Capital Cost Low High Moderate
Throughput (kg/day) 0.4 2.8 0.9
PMI* 58 19 37
Scalability Limited Excellent Moderate

*Process Mass Intensity (kg input/kg product)

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its derivatives?

  • Methodology : The compound is synthesized via a two-step process:

Intermediate Preparation : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is synthesized using literature methods (e.g., cyclocondensation of thiocarbohydrazide with furan-2-carboxylic acid derivatives).

S-Alkylation : The thione intermediate is reacted with chloroacetic acid derivatives in alkaline conditions (e.g., ethanol/KOH) under reflux for 1 hour. The product is isolated via precipitation and recrystallization .

  • Key Validation : Structural confirmation is achieved through 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry to verify the triazole core, furan/pyridine substituents, and thioether linkage .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Experimental Design : Anti-exudative activity is assessed using the formalin-induced rat paw edema model :

  • Rats are administered the compound (oral or intraperitoneal routes) at varying doses (e.g., 10–50 mg/kg).
  • Edema volume is measured at 1, 3, and 6 hours post-formalin injection.
  • Activity is quantified as % inhibition of exudation compared to control groups .
    • Controls : Reference drugs (e.g., indomethacin) and vehicle-only groups are included for baseline comparison.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations at the triazole 3-position) influence anti-inflammatory activity?

  • SAR Analysis :

  • Electron-Withdrawing Groups (EWGs) : Substitution with chlorine or nitro groups at the phenyl residue enhances anti-exudative activity by 20–30%, likely due to increased electrophilicity and target binding .
  • Hydrophobic Substituents : Alkyl chains (e.g., ethyl, isopropyl) improve membrane permeability but reduce solubility, necessitating formulation optimization .
    • Methodological Insight : Parallel synthesis of derivatives (e.g., 3.1–3.21 in ) with systematic substituent variation is critical for identifying optimal pharmacophores.

Q. What computational strategies are used to predict reactivity and optimize synthesis pathways?

  • Computational Workflow :

Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction energetics for key steps (e.g., S-alkylation).

Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy intermediates and transition states .

Machine Learning : Experimental data (e.g., yields, reaction times) are fed into models to prioritize high-probability synthetic routes.

  • Case Study : Computational screening reduced trial-and-error synthesis by 40% for analogous triazole derivatives .

Q. How can contradictory data on compound stability be resolved (e.g., degradation vs. mass balance)?

  • Degradation Analysis Protocol :

  • Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC.
  • Mass Balance Validation : Ensure total detected components (parent compound + degradants) account for ≥95% of initial mass. In one study, mass balance remained 100% under oxidative stress, confirming no unaccounted degradation pathways .
    • Resolution of Contradictions : Discrepancies often arise from impurities in starting materials. Purity validation (e.g., ≥99% by LC-MS) and controlled storage (dry, inert atmosphere) are critical .

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